Psidial A
Overview
Description
Psidial A is a meroterpenoid compound isolated from the leaves of Psidium guajava, commonly known as guava. Meroterpenoids are hybrid natural products containing both terpenoid and non-terpenoid moieties. This compound is known for its unique structural features and significant biological activities, including potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Psidial A can be synthesized through a biomimetic synthesis involving an aqueous three-component coupling reaction. The reaction involves caryophyllene, benzaldehyde, and diformylphloroglucinol . The reaction conditions typically include an aqueous medium to facilitate the coupling reaction.
Industrial Production Methods: . The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Psidial A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .
Scientific Research Applications
Psidial A has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique structural features and potential as a synthetic intermediate in organic chemistry.
Mechanism of Action
The mechanism of action of Psidial A involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit the growth of human hepatoma cells, suggesting its potential as an anticancer agent . The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Psiguadials A and B: Novel meroterpenoids with unusual skeletons also isolated from Psidium guajava.
Uniqueness of Psidial A: this compound is unique due to its specific structural configuration and significant biological activities. Its potential as an anticancer agent and its ability to modulate specific molecular pathways make it a compound of interest in scientific research .
Properties
IUPAC Name |
(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-QIBYHJKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Psidial A's anticancer activity?
A1: While the exact mechanism is still under investigation, research suggests this compound might function as a Selective Estrogen Receptor Modulator (SERM) []. Similar to the drug tamoxifen, this compound may exert both agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner []. In silico studies indicate that this compound, along with other guava meroterpenes, exhibits structural similarities to estradiol and tamoxifen, suggesting a potential binding interaction with ERs [].
Q2: What evidence supports the estrogen-like activity of this compound?
A2: In vivo studies using a Solid Ehrlich murine breast adenocarcinoma model showed that a meroterpene-enriched fraction from guava leaves, containing this compound, significantly inhibited tumor growth []. Interestingly, this fraction also induced uterine enlargement compared to controls [], hinting at estrogenic activity. This dual effect of reducing tumor growth while stimulating uterine proliferation further supports the hypothesis of this compound acting as a SERM [].
Q3: What is the chemical structure of this compound?
A3: this compound is a complex meroterpenoid with a unique structure. It is characterized by a sesquiterpenoid moiety linked to a 3,5-diformylbenzyl phloroglucinol unit []. For a detailed elucidation of its structure, including spectroscopic data, refer to the studies on meroterpenoids isolated from Psidium guajava leaves [, , , , , ].
Q4: Has the structure-activity relationship (SAR) of this compound and related compounds been explored?
A4: While specific SAR studies focusing solely on this compound modifications are limited, research has investigated the activity of related meroterpenes from guava. For instance, Guajadial, another prominent guava meroterpene structurally similar to this compound, exhibits potent α-glucosidase inhibitory activities []. Further investigation into the structural variations and their impact on biological activity is crucial for developing more potent and selective derivatives.
Q5: What in vitro models have been used to study the anticancer activity of this compound?
A5: this compound and guava extracts have been evaluated in vitro for anticancer activity against a panel of human cancer cell lines, including leukemia (K562), breast (MCF7), resistant ovarian (NCI/ADR-RES), lung (NCI-H460), melanoma (UACC-62), prostate (PC-3), colon (HT-29), ovarian (OVCAR-3), and kidney (786-0) [].
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